![molecular formula C18H19N5O3 B2458703 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1608037-02-0](/img/structure/B2458703.png)

2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

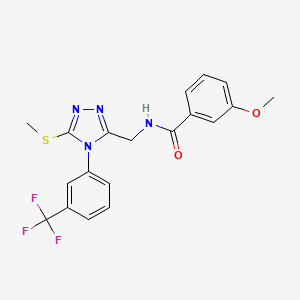

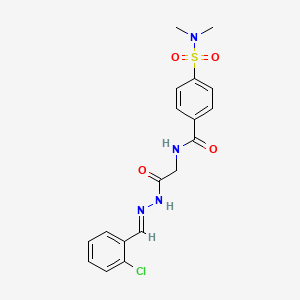

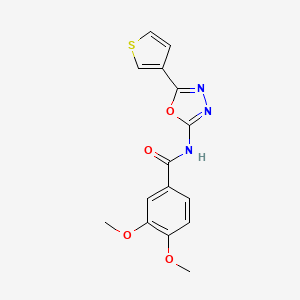

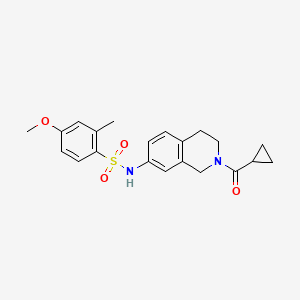

The compound “2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a total of 42 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. One potential method for the synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach to remove the boron moiety from the ester, a step that is not well developed in many protocols . This method was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups and bonding types. It includes a six-membered ring, a carboxylic acid group, a urea derivative, and a hydroxyl group . These functional groups contribute to the overall reactivity and properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its various functional groups. For example, the presence of the carboxylic acid group could allow for reactions involving deprotonation or esterification. The urea derivative could potentially undergo reactions with isocyanates or amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could contribute to its acidity, while the aromatic ring could influence its solubility in organic solvents .科学的研究の応用

Biological Activities and Applications

Analgesic, Neuroleptic, and Anti-inflammatory Properties

Derivatives of 1,2,4-triazole, particularly esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds could serve as intermediates for synthesizing amides, hydrazides, ilidenhydrazides, and bicyclic structures, suggesting their potential in developing new therapeutic agents (Salionov, 2015).

Antimicrobial and Antioxidant Effects

Some new derivatives of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo- [1,2,4]triazole have shown antimicrobial activity against certain microorganisms and did not exhibit antifungal activity against yeast-like fungi. These compounds also demonstrated inhibitory effects on mycelial growth, indicating their potential as antimicrobial and plant protection agents (Demirbas et al., 2004).

Synthetic Applications and Methodologies

The synthesis and structural assessment of specific 1,2,4-triazole derivatives, like methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, have been explored for their potential in forming complexes with metals such as HgCl2. This research suggests applications in the development of new materials and catalysts, highlighting the synthetic versatility of triazole derivatives (Castiñeiras et al., 2018).

Chemical Modification and Drug Development

The modification of triazole derivatives to explore their physical, chemical, and biological properties, including the synthesis of salts and esters, underscores their potential in drug development and chemical research. The ability to modify these compounds for specific biological activities or physical properties can be crucial in the creation of new medications or chemical tools (Safonov et al., 2017).

将来の方向性

The future directions for research on this compound could include further investigation of its synthesis, reactivity, and potential applications. For example, the catalytic protodeboronation method used for its synthesis could be optimized or expanded to other substrates . Additionally, its reactivity could be explored in the context of various chemical transformations .

特性

IUPAC Name |

2-[4-[3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-2-3-4-13-5-7-15(8-6-13)20-18(26)14(10-19)9-16-11-23(22-21-16)12-17(24)25/h5-9,11H,2-4,12H2,1H3,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAOSBQBFVYBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=N2)CC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)

![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)

![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)

![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)

![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)

![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)

![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)